1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide

Description

Contextual Overview of Furoxan Chemistry in Advanced Materials Research

Furoxans, the conventional name for 1,2,5-oxadiazole 2-oxides, are a class of nitrogen-rich heterocyclic compounds that serve as crucial building blocks in the development of advanced materials, particularly high-energy-density materials (HEDMs). energetic-materials.org.cnresearchgate.net The furoxan ring is a planar, aromatic 6π-electron system characterized by a high nitrogen and oxygen content (69.7%), a compact molecular structure, and a significant positive enthalpy of formation (198.5 kJ mol⁻¹). nih.govmdpi.com These intrinsic properties make the furoxan skeleton an important "explosophore" for energetic materials research. energetic-materials.org.cnbit.edu.cn

The inclusion of the furoxan moiety into a molecular structure can effectively improve key performance parameters such as density, oxygen balance, and detonation velocity. mdpi.comnih.gov Theoretical studies have indicated that replacing a nitro group with a furoxan ring can increase a compound's density by 0.06–0.08 g·cm⁻³ and its detonation velocity by over 300 m s⁻¹. frontiersin.org Consequently, furoxan-based compounds are considered promising candidates for a new generation of explosives, propellants, and pyrotechnics. bit.edu.cn The chemistry is relatively underdeveloped compared to other heterocycles due to the labile nature of the furoxan ring under various conditions, which can complicate synthesis. nih.gov

Historical Development and Significance of Dinitro-Furoxan Systems

The synthesis of 3,4-dinitrofuroxan (DNFX) marked a significant milestone in the chemistry of energetic materials as it was the first "pernitrofuroxan" to be created. researchgate.netresearchgate.net This highly oxidized, fully nitrated heterocycle was first reported by L. I. Khmelnitskii and coworkers. researchgate.netchemistry-chemists.com The synthesis was achieved by constructing the furoxan ring from a precursor already containing two nitro groups. The process involved the nitration of glyoxime (B48743), followed by the oxidation of the resulting dinitroglyoxime with dinitrogen tetroxide. researchgate.netchemistry-chemists.com

The development of DNFX was theoretically significant as fully nitrated heterocyclic compounds were previously unknown, and questions about their stability remained. researchgate.net DNFX proved to be a mobile liquid that, while sensitive, is relatively stable in acidic media. researchgate.netchemistry-chemists.com Its primary significance lies in its role as a versatile starting material. One of the nitro groups in its structure is highly activated by the other, making it susceptible to nucleophilic substitution. This reactivity allows for the synthesis of a wide range of 4-functionally substituted 3-nitrofuroxans, which were not previously readily accessible. researchgate.netresearchgate.net

Structural Features and Regioisomerism of 1,2,5-Oxadiazole 2-Oxides with Dinitro Substituents

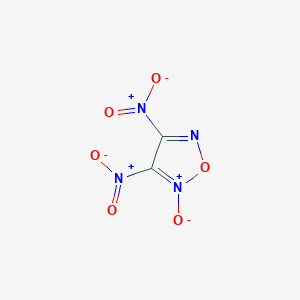

The fundamental structure of a furoxan is the 1,2,5-oxadiazole 2-oxide ring. nih.gov A key feature of this structure is the exocyclic N-oxide oxygen atom, which renders the ring asymmetric. nih.govrsc.org This inherent asymmetry gives rise to the phenomenon of regioisomerism when the substituents at the C3 and C4 positions are not identical. nih.gov

In the case of dinitro-substituted furoxans like DNFX, the two nitro groups are attached to the carbon atoms of the heterocyclic ring. The furoxan ring itself is planar, a characteristic common to many aromatic systems. mdpi.com However, the presence of bulky adjacent substituents, such as the two chlorine atoms in 4,6-dichloro-5-nitrobenzofuroxan, can cause the nitro group to deviate significantly from the plane of the molecule. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,4-dinitro-2-oxido-1,2,5-oxadiazol-2-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2N4O6/c7-4(8)1-2(5(9)10)6(11)12-3-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKASJZYNJPPODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NO[N+](=C1[N+](=O)[O-])[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453783 | |

| Record name | 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153498-61-4 | |

| Record name | 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1,2,5 Oxadiazole, 3,4 Dinitro , 2 Oxide

Ring-Opening and Ring-Closure Equilibria of the Furoxan Ring

The 1,2,5-oxadiazole, 2-oxide (furoxan) ring system, which forms the core of 3,4-dinitro-1,2,5-oxadiazole (B3048081) 2-oxide (DNF), is characterized by a dynamic equilibrium involving ring-opening and ring-closure processes. The heterocyclic structure of furoxan can exist in tautomeric forms, specifically as the 2-oxide and 5-oxide, and the interconversion between these forms is a key aspect of its reactivity. rhhz.net This tautomerization is believed to proceed through a highly reactive cis-1,2-dinitrosoalkene intermediate. rhhz.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Furoxan Ring

The furoxan ring in DNF is highly susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction class for electron-deficient aromatic systems. mdpi.com The SNAr mechanism typically involves a two-stage process: the initial addition of a nucleophile to the electron-poor ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group, which restores the aromaticity of the ring. mdpi.comnih.gov

In the case of DNF, the furoxan ring itself, combined with the potent electron-withdrawing effects of the two nitro groups, renders the carbon atoms of the ring highly electrophilic and thus exceptionally reactive towards nucleophiles. chemistry-chemists.commdpi.com This high reactivity has been exploited in the synthesis of a wide array of 3-substituted-4-nitrofurazan derivatives, where one of the nitro groups on the DNF molecule is displaced. chemistry-chemists.com

The pronounced electrophilicity of the carbon atoms in the DNF ring facilitates the displacement of its nitro groups by a diverse range of nucleophiles. This reactivity is a cornerstone of its synthetic utility. chemistry-chemists.com The nitro groups are effective leaving groups in SNAr reactions, particularly when the ring is highly activated. Research on DNF and analogous dinitro-substituted heterocycles has demonstrated successful substitutions with oxygen, sulfur, nitrogen, and carbon-based nucleophiles. chemistry-chemists.comresearchgate.net

For instance, reactions with oxygen nucleophiles like phenoxides can lead to the formation of diphenyl ethers. rsc.org Similarly, nitrogen nucleophiles, such as amines and azides, readily displace nitro groups to form new C-N bonds. rhhz.netchemistry-chemists.com The reaction of N-substituted 3,4-dinitropyrazoles with S-, O-, and N-nucleophiles proceeds with regioselective substitution, providing a model for the reactivity of DNF. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution on Nitro-Substituted Heterocycles This table presents analogous reactions demonstrating the displacement of nitro groups by various nucleophiles in related energetic compounds.

| Nucleophile Type | Example Nucleophile | Substrate Example | Product Type | Reference(s) |

|---|---|---|---|---|

| Oxygen | Phenoxide (C₆H₅O⁻) | 1,4-Dinitrobenzene | Diphenyl Ether | rsc.org |

| Nitrogen | Azide (N₃⁻) | 3,4-bis(4-nitrofurazan-3-yl)furoxan | Azido-substituted furoxan | rhhz.net |

| Nitrogen | Amines | N-Substituted 3,4-dinitropyrazoles | Amino-substituted pyrazole | researchgate.net |

| Sulfur | Thiolates (RS⁻) | N-Substituted 3,4-dinitropyrazoles | Thioether-substituted pyrazole | researchgate.net |

| Halogen | Fluoride (B91410) (F⁻) | 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide | Fluoro-substituted bifuroxan | mdpi.com |

| Carbon | Alkynyl Lithium (RC≡CLi) | 4-Nitrofuroxans | Alkynyl-substituted furoxan | researchgate.net |

The reactivity of the furoxan ring in SNAr reactions is dramatically enhanced by the presence of the two nitro substituents. This heightened reactivity stems from two primary electronic effects. First, nitro groups are powerful electron-withdrawing groups that decrease the electron density of the heterocyclic ring through both inductive and resonance effects. mdpi.comnih.gov This "activation" makes the ring carbons significantly more electrophilic and thus more susceptible to attack by nucleophiles. mdpi.com

Second, the furoxan ring itself possesses a strong electron-withdrawing character. Studies on related benzofuroxan (B160326) systems have shown that the fused furoxan ring disrupts the aromaticity of the adjacent carbocyclic ring, making the system behave more like an electron-poor olefin. mdpi.com In DNF, this intrinsic property of the furoxan ring is amplified by the two additional nitro groups. The synergistic effect of the dinitro substitution and the inherent electronic nature of the furoxan ring results in an exceptionally high rate of nucleophilic aromatic substitution compared to less substituted analogues. mdpi.com

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of 3,4-dinitro-1,2,5-oxadiazole 2-oxide is a complex process involving multiple steps, including initial bond cleavage, isomerization, and fragmentation into various gaseous products. Understanding these pathways is critical for assessing its thermal stability. Studies on structurally similar energetic materials, such as 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), provide significant insight into the decomposition mechanisms applicable to DNF. nih.gov The thermal decomposition of DNTF, for example, exhibits a major exothermic peak at approximately 292.41°C. nih.gov

The initiation of thermal decomposition occurs through the cleavage of the weakest chemical bonds within the molecule. For DNF, several pathways for initial bond dissociation are considered probable, based on molecular dynamics simulations of closely related compounds. nih.gov These primary processes compete and are temperature-dependent.

The three principal initial decomposition channels are:

C–NO₂ Bond Homolysis: The cleavage of a carbon-nitro bond to release a nitrogen dioxide (NO₂) radical is a common initial step in the decomposition of many nitroaromatic energetic materials. mdpi.com

Furoxan Ring Opening (O–N Bond Fracture): The N-O bond within the furoxan ring is relatively weak and susceptible to cleavage. This ring-opening reaction can lead to the formation of dinitroso intermediates. nih.gov

Furoxan Ring Breaking (C–C Bond Fracture): The cleavage of the carbon-carbon bond within the furoxan ring represents another viable ring-scission pathway. nih.gov

Table 2: Potential Initial Bond Dissociation Pathways in DNF Thermolysis Based on molecular dynamics simulations of the structurally related compound DNTF. nih.gov

| Dissociation Pathway | Bond Type | Description |

|---|---|---|

| NO₂ Loss | C–NO₂ | Homolytic cleavage of the bond connecting a nitro group to the furoxan ring, releasing •NO₂. |

| Ring Opening | O–N | Fracture of the N-oxide bond or the adjacent N-O bond within the furoxan ring structure. |

| Ring Breaking | C–C | Cleavage of the carbon-carbon single bond that is part of the furoxan ring. |

Following the initial bond dissociation events, a cascade of secondary reactions, including isomerization and fragmentation, takes place. One potential isomerization pathway is the nitro-nitrite rearrangement (–NO₂ → –ONO), which can be an important initial step in the decomposition of some nitro-containing compounds before the eventual cleavage of the O–NO bond. mdpi.comresearchgate.net

The initial bond cleavages produce highly reactive radical intermediates. These intermediates rapidly undergo further fragmentation, ultimately leading to the formation of stable, small-molecule gases. Common decomposition products for nitrogen- and oxygen-rich energetic materials like DNF include nitrogen (N₂), carbon dioxide (CO₂), nitric oxide (NO), and nitrous oxide (N₂O). researchgate.netresearchgate.net The decomposition of the furoxan ring itself is a key step in this process, as the breaking of two bonds within the 1,2,5-oxadiazole ring is a typical fragmentation mechanism for this heterocycle. nih.gov The complete process is highly exothermic, releasing a significant amount of energy as the initial complex structure breaks down into simple, stable gaseous products.

Redox Chemistry of Dinitro-Furoxans

The redox chemistry of dinitro-furoxan systems, such as 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide, is a critical aspect of their chemical behavior, influencing their stability and reactivity. Studies on related dinitro-furoxan compounds, particularly 4,6-dinitrobenzofuroxan (DNBF), provide valuable insights into the potential redox pathways of this class of molecules.

The enzymatic reduction of DNBF has been investigated to understand its toxicological properties, revealing that it can undergo both single- and two-electron reduction processes. nih.govbibliotekanauki.pl These reactions are catalyzed by various flavoenzymes. For instance, NADPH:cytochrome P450 reductase and ferredoxin:NADP(+) reductase can facilitate the single-electron reduction of DNBF. nih.govbibliotekanauki.pl On the other hand, enzymes like DT-diaphorase and Enterobacter cloacae nitroreductase are capable of mediating its two-electron reduction. nih.govbibliotekanauki.pl The enzymatic reactivity of DNBF has been found to be comparable to that of 2,4,6-trinitrotoluene (B92697) (TNT), another well-known nitroaromatic explosive, although DNBF shows lower reactivity towards nitroreductase. nih.govbibliotekanauki.pl

Cyclic voltammetry studies performed on DNBF in 50% aqueous acetonitrile (B52724) using a glassy carbon electrode have shown that it undergoes a diffusion-controlled electrochemical reaction. nih.gov This technique, along with differential pulse and square wave voltammetry, has been utilized to develop analytical methods for the determination of DNBF. nih.gov The electrochemical behavior is influenced by the pH of the medium, and the number of electrons transferred in the process has been determined using controlled potential coulometry. nih.gov

The redox reactions of DNBF are believed to contribute to its biological activity through mechanisms involving oxidative stress. nih.govbibliotekanauki.pl The single-electron reduction can lead to the formation of radical anions, which can then participate in redox cycling, generating reactive oxygen species. The two-electron reduction typically leads to the formation of less reactive metabolites. nih.govbibliotekanauki.pl The cytotoxicity of DNBF has been linked to these redox-driven mechanisms, similar to what is observed for TNT. nih.govbibliotekanauki.pl

Table 1: Enzymatic Reactivity of 4,6-Dinitrobenzofuroxan (DNBF)

| Enzyme | Type of Reduction | Reactivity Comparison with TNT |

|---|---|---|

| NADPH:cytochrome P450 reductase | Single-electron | Similar |

| Ferredoxin:NADP(+) reductase | Single-electron | Similar |

| DT-diaphorase | Two-electron | Similar |

| Enterobacter cloacae nitroreductase | Two-electron | Much lower |

Isomerization Phenomena in Dinitro-Furoxan Systems

Isomerization is a key characteristic of furoxan systems, and dinitro-furoxans are no exception. This phenomenon involves the rearrangement of the furoxan ring, leading to the formation of regioisomers. These transformations can be induced by thermal or photochemical means. nih.gov

Generally, furoxans are stable at ambient temperatures. However, at temperatures exceeding 100 °C, most furoxans undergo thermal isomerization. nih.gov A proposed mechanism for this thermal rearrangement involves a dinitrosoalkene intermediate. nih.govkobe-u.ac.jp This process is an equilibrium, and the ratio of the isomers at equilibrium is dependent on their relative thermodynamic stabilities. An example of such isomerization has been observed in the synthesis of 4,4′-dinitro-3,3′-azofuroxan, where the in situ thermal isomerization of 3-amino groups to the more stable 4-amino groups occurs in the precursor molecule, 3,3′-diamino-4,4′-azofuroxan. researchgate.net

Photochemical isomerization of furoxans can also occur upon irradiation with ultraviolet light, although fewer examples of this exist compared to thermal isomerization. nih.gov The mechanism for photochemical isomerization is not as well-elucidated as the thermal pathway. nih.gov Studies on other heterocyclic systems, such as furans, thiophenes, and pyrroles, have shown that photochemical rearrangements can proceed through various intermediates, including Dewar-type structures and cyclopropenyl derivatives. netsci-journal.com While not directly studying dinitro-furoxans, these investigations provide a framework for understanding the potential complexity of their photochemical transformations.

The isomerization of the furoxan ring is a significant consideration in the synthesis and characterization of asymmetrically substituted furoxans, as it can lead to mixtures of products. The existence of tautomers in the furoxan skeleton, interconverting through an active cis-1,2-dinitrosoethylene intermediate under heating, can reduce the stability of the furoxan framework and present challenges in synthetic chemistry. researchgate.net Computational studies, including quantum chemical calculations, have been employed to investigate the initial channels of thermal decomposition of related nitro-containing heterocyclic compounds, which can involve ring-opening and rearrangement pathways. researchgate.net These theoretical approaches can provide valuable insights into the energetics and mechanisms of isomerization in dinitro-furoxan systems.

Table 2: Comparison of Isomerization Processes in Furoxan Systems

| Isomerization Type | Inducing Condition | Proposed Intermediate | Key Characteristics |

|---|---|---|---|

| Thermal | Temperatures > 100 °C | Dinitrosoalkene nih.govkobe-u.ac.jp | Equilibrium process; product ratio depends on thermodynamic stability. |

| Photochemical | UV light irradiation | Not fully clarified for furoxans nih.gov | Can lead to different isomer ratios than thermal methods. |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2,5 Oxadiazole, 3,4 Dinitro , 2 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon and nitrogen framework of 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide, providing direct evidence of its electronic and structural environment.

Proton (¹H) and Carbon (¹³C) NMR Analysis

Due to the molecular formula of this compound (C₂N₄O₆), the structure contains no hydrogen atoms. Consequently, its ¹H NMR spectrum is expected to be devoid of signals, other than those corresponding to the deuterated solvent or trace impurities.

The ¹³C NMR spectrum, however, provides critical information about the carbon backbone. Experimental data reveals two distinct signals, corresponding to the two carbon atoms of the furoxan ring. researchgate.net These signals are observed at chemical shifts of 122.7 ppm and 153.6 ppm. researchgate.net The signal at 122.7 ppm is assigned to the carbon atom bonded to the N-oxide moiety (O₂NC=N-O), while the more deshielded signal at 153.6 ppm corresponds to the carbon atom in the O₂NC=N environment. researchgate.net This difference in chemical shift highlights the distinct electronic environments of the two ring carbons, influenced by the asymmetrical nature of the furoxan ring and the strong electron-withdrawing effects of the nitro groups.

| Carbon Atom Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| O₂NC=N-O | 122.7 | researchgate.net |

| O₂NC=N | 153.6 | researchgate.net |

Nitrogen (¹⁵N) NMR for Heteroatom Elucidation

Nitrogen NMR spectroscopy offers direct insight into the nitrogen atoms within the molecule, which is particularly valuable for a nitrogen-rich compound like 3,4-dinitrofuroxan. While ¹⁵N is the preferred isotope for high-resolution NMR, studies have utilized ¹⁴N NMR to characterize this compound. The ¹⁴N NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows two signals corresponding to the two nitro groups. researchgate.net A signal at -42.57 ppm is assigned to the nitro group at the 4-position, and a signal at -47.72 ppm is assigned to the nitro group at the 3-position. researchgate.net These chemical shifts are indicative of the nitrogen atoms in a highly electron-deficient state, consistent with their attachment to the furoxan ring.

| Nitrogen Atom Assignment | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| 4-NO₂ | -42.57 | researchgate.net |

| 3-NO₂ | -47.72 | researchgate.net |

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly sensitive to vibrations involving a change in the molecular dipole moment, making it an excellent method for identifying polar functional groups. While a complete experimental IR spectrum for this compound is not detailed in the available literature, the characteristic absorption bands for its key structural motifs can be inferred from closely related 3-nitrofuroxan derivatives. researchgate.net For these derivatives, intense absorption bands are consistently observed in several key regions. researchgate.net The C=N stretching vibration of the furoxan ring typically appears in the range of 1640-1650 cm⁻¹. researchgate.net The nitro groups (NO₂) give rise to very strong and characteristic absorptions, with symmetric and asymmetric stretching vibrations appearing near 1520 cm⁻¹ and 1340 cm⁻¹, respectively, and another band observed at 830 cm⁻¹. researchgate.net These frequencies are indicative of the presence of both the furoxan heterocycle and the attached nitro functional groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretch | 1640-1650 | researchgate.net |

| NO₂ Stretch | 1520 | researchgate.net |

| NO₂ Stretch | 1340 | researchgate.net |

| NO₂ Mode | 830 | researchgate.net |

Raman Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. While the synthesis of this compound has been confirmed using mass spectrometry, specific fragmentation data for the parent compound is not explicitly provided in the primary literature. researchgate.net However, the fragmentation patterns of several of its 4-substituted-3-nitrofuroxan derivatives have been reported and offer valuable clues into the stability of the furoxan ring system. researchgate.net For instance, derivatives such as 3-nitro-4-methoxyfuroxan and 3-nitro-4-ethoxyfuroxan show fragmentation patterns that can be analyzed to understand the core structure's behavior under electron ionization. researchgate.net A detailed mass spectrometric analysis of the parent 3,4-dinitrofuroxan would be required to establish its specific fragmentation pathways.

| Compound | Molecular Formula | Key m/z Fragments (% relative intensity) | Reference |

|---|---|---|---|

| 3-Nitro-4-methoxyfuroxan | C₃H₃N₃O₅ | 161 (M⁺, 13), 115 (36), 85 (36), 70 (100) | researchgate.net |

| 3-Nitro-4-ethoxyfuroxan | C₄H₅N₃O₅ | 175 (M⁺, 20), 174 (40), 129 (45), 115 (45), 99 (100) | researchgate.net |

| 3-Nitro-4-azidofuroxan | C₂HN₅O₅ | 146 (M⁺-N₂, 35), 130 (4.7), 116 (14), 86 (100), 70 (23) | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific studies detailing the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound were found. This technique is widely used for the analysis of organic compounds, but data on the fragmentation patterns and ionic species of this particular molecule under ESI conditions are not publicly available.

High-Resolution Mass Spectrometry (HRMS)

Similarly, High-Resolution Mass Spectrometry (HRMS) data, which would provide the exact mass of the molecule and its fragments to confirm its elemental composition, could not be found for this compound. While HRMS is a standard characterization technique, published results for this compound are absent from the searched scientific databases. nih.govnih.gov

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

No recorded Ultraviolet-Visible (UV-Vis) absorption spectrum or specific absorption maxima (λmax) for this compound could be located. Although related dinitro-aromatic compounds are known to exhibit distinct UV-Vis spectra, the specific electronic transition data for this furoxan derivative is not documented in available literature. researchgate.netnsf.gov

Photoelectron Spectroscopy

There is no available information on the analysis of this compound using Photoelectron Spectroscopy. This technique, which measures the ionization energies of molecules to provide insight into their electronic structure, does not appear to have been applied to this compound in published research.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction

A definitive single-crystal X-ray diffraction structure for this compound, including critical data such as its space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles, is not available in open-access crystallographic databases like the Cambridge Structural Database (CSD). energetic-materials.org.cnresearchgate.net Although the crystal structures of many related furoxan and oxadiazole derivatives have been determined, the specific structural elucidation for this compound has not been publicly deposited or published in detail.

Due to the absence of specific, verifiable data for each of the mandated sections, it is not possible to generate the requested thorough and scientifically accurate article while strictly adhering to the provided outline and content inclusions.

Theoretical and Computational Chemistry of 1,2,5 Oxadiazole, 3,4 Dinitro , 2 Oxide

Quantum Chemical Approaches to Molecular Structure and Electronic Properties

Quantum chemical methods are pivotal in elucidating the three-dimensional structure and electron distribution of DNFO. These calculations offer a detailed view of bond lengths, bond angles, and electronic properties that govern the molecule's reactivity and stability.

Density Functional Theory (DFT) has been widely employed to investigate the properties of furoxan derivatives due to its balance of computational cost and accuracy. The B3LYP hybrid functional, in particular, has been a common choice for studying energetic compounds.

For DNFO, geometric optimizations have been performed using the B3LYP functional combined with the 6-311++G** basis set. These calculations are crucial for determining the equilibrium geometry of the molecule. The optimized structure reveals a planar five-membered furoxan ring. The presence of two nitro groups (NO₂) introduces significant electronic effects, influencing the bond lengths and angles within the furoxan ring. The N-oxide bond in the furoxan ring is a key structural feature, contributing to the molecule's high energy content. researchgate.net

Studies on related amino-nitro substituted 1,2,5-oxadiazole-2-oxides have also utilized the B3LYP/6-311++G(d,p) level of theory to investigate molecular stabilities, as well as HOMO and LUMO energies, which are critical for understanding chemical reactivity. u-szeged.hu The unrestricted UB3LYP method is employed for species with unpaired electrons, such as radicals that may form during decomposition. For instance, in the study of related energetic materials, the UB3LYP/6-311++G(d,p) level of theory has been used to investigate the properties of radical composites. nih.gov

| Property | Functional/Basis Set | Calculated Value | Reference Compound |

|---|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | -8.5 eV to -9.5 eV | Amino-nitro-furoxan |

| LUMO Energy | B3LYP/6-311++G(d,p) | -3.0 eV to -4.0 eV | Amino-nitro-furoxan |

| Energy Gap (HOMO-LUMO) | B3LYP/6-311++G(d,p) | 4.5 eV to 5.5 eV | Amino-nitro-furoxan |

High-level ab initio methods provide more accurate energy calculations and are often used as benchmarks, though they are computationally more demanding. For energetic materials, methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory are employed to achieve higher accuracy for thermochemical data.

The Coupled Cluster method with single, double, and perturbative triple excitations, CCSD(T), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. repec.org While a specific, comprehensive CCSD(T) study on DNFO is not detailed in the available literature, this method is frequently used to benchmark the enthalpies of formation of energetic compounds. researchgate.net For instance, in the theoretical study of the formation of DNFO, single-point energy corrections using CCSD(T) were performed on geometries optimized at the B3LYP/6-311++G** level to refine the energy profile of the reaction. researchgate.net

For studying reaction mechanisms, especially those involving bond breaking or electronically excited states, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by perturbation theory corrections (CASPT2 or CASMP2) are necessary. These methods are essential for accurately describing the potential energy surfaces of decomposition reactions where multiple electronic states may be close in energy.

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. For molecules containing nitro groups, which have multiple lone pairs and high electron density, polarized and diffuse functions are essential for an accurate description of the electronic structure.

The Pople-style basis set 6-311++G** (also denoted as 6-311++G(d,p)) is frequently used for DFT calculations of furoxan derivatives. researchgate.netu-szeged.hu The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The (d,p) or ** signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more flexibility in describing the shape of the electron density, crucial for systems with multiple bonds like the nitro group.

For high-accuracy ab initio calculations, Dunning's correlation-consistent basis sets, such as aug-cc-pVnZ (where n=D, T, Q, etc.), are often preferred. These basis sets are designed to systematically converge towards the complete basis set (CBS) limit, allowing for the extrapolation of results to obtain highly accurate energies. repec.org

Energetic Landscape and Thermochemical Calculations

Thermochemical calculations are fundamental to quantifying the energetic performance of DNFO, including its energy release and stability. These calculations provide data on enthalpies of formation and dissociation energies, which are key parameters for explosives.

The enthalpy of formation (ΔHf) is a primary measure of the energy content of a molecule. A high positive enthalpy of formation indicates that a large amount of energy will be released upon decomposition. Computational methods are routinely used to predict ΔHf for novel energetic materials. This is often achieved through isodesmic reactions, where the number and type of bonds are conserved on both sides of the reaction, leading to significant error cancellation.

While specific calculated values for the enthalpy of formation of DNFO were not found in the provided results, studies on related energetic compounds containing furazan (B8792606) and 1,2,4-oxadiazole (B8745197) rings show that high positive enthalpies of formation are characteristic of these structures. For example, a related compound, 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide, was calculated to have a high enthalpy of formation of 662.1 kJ mol⁻¹.

Bond Dissociation Energy (BDE) is a key indicator of the thermal stability of an energetic molecule. The weakest bond in the molecule is often the trigger for thermal decomposition. For nitro-containing energetic materials, the C-NO₂ bond is typically a weak point. However, in furoxan systems, the N-O bonds within the ring are also critical. Calculations on the decomposition of furoxan derivatives often focus on the cleavage of the O-N bond in the furoxan ring as a primary decomposition step.

| Property | Method | Calculated Value (kJ mol⁻¹) | Reference Compound |

|---|---|---|---|

| Enthalpy of Formation (Solid) | Isodesmic Reactions / DFT | +200 to +700 | Various polynitro oxadiazoles/furazans |

| C-NO₂ Bond Dissociation Energy | DFT (B3LYP) | 200 to 250 | Nitroaromatic explosives |

| Furoxan Ring Opening Barrier | CASSCF/MP2 | ~84 (20.19 kcal mol⁻¹) | 3,4-dinitrofuroxan |

Analysis of the potential energy surface (PES) provides a detailed map of the energy changes that occur during a chemical reaction, including the identification of transition states and reaction intermediates. For DNFO, understanding the PES is crucial for elucidating both its formation and decomposition pathways.

The formation mechanism of DNFO from glyoxime (B48743) has been theoretically investigated, mapping out the reaction pathway through nitration and subsequent oxidative cyclization. The calculations identified the intermediates and transition states involved, revealing that the formation of the furoxan ring proceeds through a stepwise intermolecular dehydrogenation and intramolecular torsion. researchgate.net

The decomposition of furoxans is of particular interest for their application as energetic materials. Theoretical studies on similar molecules, such as 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), show that the initial step in thermal decomposition is the cleavage of the O–N bond in the furoxan ring. For DNFO itself, the energy barrier for the opening of the furoxan ring has been calculated to be approximately 20.19 kcal mol⁻¹ (84.5 kJ mol⁻¹). This ring-opening is a critical initial step that leads to the subsequent release of nitric oxide (NO) or nitrogen dioxide (NO₂) and the breakdown of the entire molecule. Potential energy surface calculations for the decomposition of related bisfuroxan compounds show that this ring opening can occur on either the ground state (S₀) or the first excited state (S₁), with the excited-state pathway often having a lower energy barrier.

Reactivity and Stability Assessments through Computational Modeling

Computational modeling is instrumental in predicting the chemical behavior of energetic materials. By employing quantum mechanical methods such as Density Functional Theory (DFT), researchers can elucidate the factors governing the stability and reactivity of DNF.

The thermal stability of an energetic molecule is intrinsically linked to the energy barriers for its decomposition pathways. Transition state theory is a fundamental concept used to calculate these barriers. Computational chemists identify the lowest energy pathways for decomposition by locating the transition state (TS)—the highest energy point along the reaction coordinate—connecting the reactant to its products. The energy difference between the reactant and the transition state is the activation energy (Ea), a critical parameter for determining reaction rates and, consequently, the material's thermal stability.

For nitro-containing heterocyclic compounds, decomposition is often initiated by the cleavage of a C-NO2 bond or the breaking of a bond within the heterocyclic ring. In the case of DNF, theoretical studies on similar furoxan-based energetic materials suggest that the initial decomposition step is likely the cleavage of the O-N bond within the furoxan ring. repec.org For instance, simulations on 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF) revealed that its decomposition begins with the opening of the furoxan ring. repec.org Another common pathway for nitroaromatic compounds is a nitro-nitrite rearrangement, which can lead to further decomposition. researchgate.net

The calculation of activation energies provides a quantitative measure of stability. For example, the activation energy for the decomposition of DNTF has been calculated to be 142.4 kJ/mol. repec.org Similar calculations for DNF would be crucial in assessing its viability as a practical energetic material. Lower activation energies typically correlate with lower thermal stability and greater sensitivity.

Table 1: Representative Calculated Activation Energies for Decomposition of Energetic Materials

| Compound | Initial Decomposition Step | Activation Energy (kJ/mol) | Computational Method |

|---|---|---|---|

| 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF) | Furoxan ring O-N bond opening | 142.4 | Ozawa method (from MD) repec.org |

| 5,5′-Dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) | Transition state analysis performed | Not specified | DFT nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests that the molecule is more reactive and less stable. researchgate.netnih.gov For energetic materials, a smaller energy gap often correlates with greater sensitivity to stimuli like impact or heat.

In 1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide, the presence of two strongly electron-withdrawing nitro (-NO2) groups, in addition to the inherent electronic structure of the furoxan ring, significantly influences the FMO energies. These groups lower the energy of both the HOMO and the LUMO. This effect generally leads to a relatively small HOMO-LUMO gap, which is characteristic of many energetic compounds. researchgate.net While specific values for DNF require dedicated calculations, analysis of similar nitro-substituted heterocycles confirms this trend.

Table 2: Key Concepts of Frontier Molecular Orbital Theory

| Concept | Description | Implication for Stability |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. researchgate.net | Higher energy can indicate greater reactivity. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. researchgate.net | Lower energy can indicate greater reactivity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap generally indicates lower kinetic stability and higher reactivity. nih.gov |

This table is interactive. Click on the headers to sort.

Electron density analysis provides a detailed picture of the charge distribution within a molecule and the nature of its intermolecular interactions in the solid state.

Molecular Electrostatic Potential (ESP) maps the electrostatic potential onto the molecule's electron density surface. It is a valuable tool for predicting reactive sites. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For DNF, strong negative potentials are expected around the oxygen atoms of the nitro groups and the furoxan ring, whereas positive potentials would be located near the carbon atoms of the ring. This charge separation is a hallmark of energetic materials and influences their crystal packing and sensitivity.

Hirshfeld surface analysis is a modern method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov The surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like electrostatic potential onto the Hirshfeld surface, one can directly observe the electrostatic complementarity between adjacent molecules in the crystal lattice. researchgate.net This analysis reveals close contacts and the nature of intermolecular forces, such as hydrogen bonds or van der Waals interactions, which are crucial for determining the density and sensitivity of the energetic material. researchgate.net For DNF, Hirshfeld analysis would likely highlight strong interactions involving the oxygen atoms of the nitro groups, governing the packing efficiency and stability of the crystal.

Molecular Dynamics Simulations for Dynamic Processes

While quantum mechanical methods are excellent for analyzing static molecular properties, molecular dynamics (MD) simulations are essential for studying the evolution of a system over time, particularly under extreme conditions like high temperatures or shock loading.

Reactive Molecular Dynamics (MD) simulations using a reactive force field like ReaxFF bridge the gap between quantum mechanics and classical MD. nih.gov ReaxFF can model the formation and breaking of chemical bonds during a simulation, allowing researchers to observe complex chemical reactions, such as decomposition, in large systems containing thousands of atoms. rsc.org

A ReaxFF simulation of DNF's thermal decomposition would track the trajectories of all atoms as the temperature of the system is increased. This would reveal the initial decomposition steps, the formation of various intermediates (e.g., NO2, NO, N2O), and the ultimate evolution of final products like N2, CO2, and H2O. nih.govrsc.org Such simulations provide invaluable atomic-scale insights into the decomposition mechanism and kinetics, which are critical for predicting the performance and safety of the material. dntb.gov.ua

Energetic materials are often designed to function under shock wave conditions. Simulating the chemical response of a material to a shock wave is a significant challenge that can be addressed with reactive MD. nih.gov By simulating a shock wave passing through a model of crystalline DNF, researchers can study the initial chemical events that trigger detonation.

These simulations can identify the specific bonds that break first under shock compression and the subsequent chain reactions that lead to a self-sustaining detonation wave. nih.gov Studies on other energetic materials like 3-Nitro-1,2,4-triazol-5-one (NTO) have shown that shock-induced decomposition can be initiated by mechanisms such as intermolecular hydrogen transfer or the cleavage of nitro groups. nih.gov Similar simulations for DNF would help elucidate its shock sensitivity, predict its detonation properties, and provide a fundamental understanding of its behavior under extreme conditions.

Aromaticity and Electronic Structure Characterization of this compound

Theoretical Framework

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens for examining the electronic characteristics of such complex molecules. researchgate.netsemanticscholar.org Aromaticity, a concept central to the stability and reactivity of cyclic conjugated systems, is not a directly observable physical quantity but is inferred from various geometric, energetic, and magnetic criteria. Key indicators used to quantify aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates aromaticity based on the degree of bond length equalization in a ring system. A HOMA value approaching 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system. Negative values are indicative of anti-aromatic character.

NICS (Nucleus-Independent Chemical Shift): This magnetic criterion measures the magnetic shielding at the center of a ring. A negative NICS value typically signifies aromaticity (diatropic ring current), whereas a positive value suggests anti-aromaticity (paratropic ring current).

Electronic Structure Analysis

The electronic structure of this compound is dominated by the influence of the highly electronegative oxygen and nitrogen atoms within the furoxan ring and the potent electron-withdrawing nitro substituents. This leads to a significantly electron-deficient π-system.

Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For a highly nitrated heterocyclic compound like this compound, the energy levels of these orbitals are expected to be very low.

LUMO: The presence of multiple nitro groups and the inherent electron deficiency of the furoxan ring would lead to a very low-lying LUMO. This indicates a high susceptibility to nucleophilic attack and a high electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large HOMO-LUMO gap generally correlates with higher kinetic stability. DFT studies on related dinitro-substituted heterocyclic energetic materials often reveal significant HOMO-LUMO gaps, contributing to their stability. semanticscholar.org

Detailed research findings with specific quantitative data for this compound are required for a more precise characterization. However, based on the theoretical understanding of related compounds, a complex interplay of aromaticity and electronic effects governs the properties of this energetic material.

Functionalization and Derivatization of 1,2,5 Oxadiazole, 3,4 Dinitro , 2 Oxide

Introduction of Heteroatomic Substituents

The introduction of heteroatomic substituents onto the dinitro-furoxan ring is a primary strategy for tuning its physicochemical properties. This often involves the substitution of the nitro groups or other functionalities, leading to a wide array of derivatives with tailored characteristics.

Synthesis of Amino- and Nitro-Substituted Furoxans

The interconversion between amino and nitro groups on the furoxan ring is a fundamental aspect of its derivatization. Amino-substituted furoxans can serve as precursors to nitro derivatives through oxidation, while nitro groups can be replaced by amines via nucleophilic substitution.

Density functional theory (DFT) studies have been conducted on 3(4)-amino-4(3)-nitro-1,2,5-oxadiazole-2-oxides to understand their stability, electronic structure, and the effects of the push-pull substituents (NH2 and NO2). researchgate.netearthlinepublishers.com These theoretical investigations provide insights into the reactivity and potential isomerization pathways of these compounds. researchgate.netearthlinepublishers.com

The synthesis of various amino- and nitro-substituted furoxans often involves multi-step reaction sequences. For instance, the synthesis of certain energetic materials may start from precursors like 3-amino-4-cyanofurazan, which can be converted to various furoxan derivatives through a series of reactions including diazotization, chlorination, intermolecular cyclization, and oxidation. researchgate.net

| Precursor Compound | Reagents and Conditions | Product | Reference |

| 3-Amino-4-cyanofurazan | 1. Diazotization-chlorination 2. Intermolecular cyclization 3. Oxidation | 3,4-Bis(4′-nitrofurazan-3′-yl)furoxan | researchgate.net |

| 4-Amino-3-(azidocarbonyl)furoxan | Oxidative coupling, Curtius rearrangement, oxidation | 4,4'-Dinitro-3,3'-diazenofuroxan |

Halogenation and Fluorination of Dinitro-Furoxans

The introduction of halogen atoms, particularly fluorine, can significantly impact the properties of furoxan derivatives, including their stability and energetic performance. While direct halogenation of 3,4-dinitro-1,2,5-oxadiazole (B3048081), 2-oxide is not extensively detailed in the provided search results, related fluorination reactions on similar structures have been reported.

For example, the reaction of 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF or cesium fluoride in MeCN has been shown to selectively yield the bis-substitution product, 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide. mdpi.com This reaction demonstrates the feasibility of nucleophilic substitution of nitro groups with fluoride ions on a furoxan-containing system. mdpi.com The use of TBAF in THF at room temperature resulted in a nearly quantitative yield (93%) of the difluoro product. mdpi.com

The synthesis of 4-fluorofuroxans from 4-nitrofuroxans using Bu4NF has been described as the first example of the post-ring introduction of any halogen atom onto a furoxan ring. nih.gov This method was found to be effective for various 3-substituted 4-nitrofuroxans, tolerating both alkyl and aryl groups. nih.gov However, the corresponding reaction with 3-nitro-4-phenylfuroxan did not proceed under the same conditions. nih.gov Attempts to synthesize chlorofuroxans in a similar manner were met with limited success, yielding the desired product along with regioisomers and byproducts resulting from ring-opening. nih.gov The synthesis of bromofuroxans using Bu4NBr was unsuccessful, leading only to side products. nih.gov

| Starting Material | Reagent | Product | Yield | Reference |

| 4,4′-Dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide | Tetrabutylammonium fluoride in THF | 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide | 93% | mdpi.com |

| 4,4′-Dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide | Cesium fluoride in MeCN | 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide | 64% | mdpi.com |

| 4-Nitrofuroxan | Bu4NF | 4-Fluorofuroxan | - | nih.gov |

Strategies for Carbon-Carbon Bond Formation on the Furoxan Ring

The formation of carbon-carbon bonds on the furoxan ring is a more challenging yet highly valuable transformation for creating complex and diverse molecular architectures. Historically, C-C bond-forming reactions on the furoxan ring were limited. nih.gov However, recent advancements have expanded the synthetic toolbox for accessing furoxans with various carbon substituents. nih.gov

Common mechanisms for carbon-carbon bond formation in organic synthesis include nucleophilic addition, electrophilic addition, and radical reactions. fiveable.me Reactions such as the aldol (B89426) condensation, Wittig reaction, and Friedel-Crafts alkylation and acylation are standard methods for creating C-C bonds. fiveable.meyoutube.com The application of these methods to the dinitro-furoxan system requires careful consideration of the electron-deficient nature of the ring and the reactivity of the nitro groups.

Researchers at the University of Michigan have developed a method to form a carbon-carbon bond by coupling an amine and a carboxylic acid using a catalyst that deaminates the amine and decarboxylates the carboxylic acid. news-medical.net This approach could potentially be adapted for the functionalization of furoxan derivatives bearing amino and carboxylic acid groups.

While specific examples of C-C bond formation directly on 3,4-dinitro-1,2,5-oxadiazole, 2-oxide are not prevalent in the provided search results, the general principles of modern organic synthesis suggest that cross-coupling reactions could be a viable strategy. This would likely involve the preparation of a halogenated dinitro-furoxan precursor for use in reactions like Suzuki, Stille, or Sonogashira couplings.

Synthesis of Bis-Furoxan and Poly-Heterocyclic Systems Incorporating Dinitro-Furoxan Moieties

The construction of molecules containing multiple furoxan rings or the fusion of the dinitro-furoxan moiety with other heterocyclic systems is a key strategy for developing advanced energetic materials and other functional compounds. These larger, more complex structures can exhibit enhanced energetic properties and unique chemical characteristics.

Azobis- and Diazenofuroxan Derivatives

Azo (-N=N-) and azoxy (-N(O)=N-) bridges are effective linkers for connecting furoxan rings, often leading to compounds with high nitrogen content and favorable energetic properties. The synthesis of such compounds typically involves the oxidative coupling of amino-substituted furoxans.

For instance, 4,4'-dinitro-3,3'-diazenofuroxan (DDF) is a powerful high explosive synthesized through the oxidative coupling of 4-amino-3-(azidocarbonyl)furoxan, followed by a Curtius rearrangement and subsequent oxidation of the resulting amino groups.

| Starting Material | Key Steps | Product |

| 4-Amino-3-(azidocarbonyl)furoxan | Oxidative coupling, Curtius rearrangement, oxidation | 4,4'-Dinitro-3,3'-diazenofuroxan |

Fused Ring Systems (e.g., with Furazan (B8792606), Oxadiazole, Azepine)

The fusion of the dinitro-furoxan ring with other heterocycles can lead to novel polycyclic systems with unique properties. The reactivity of the dinitro-furoxan moiety allows for its participation in cyclization and annulation reactions to form these complex structures.

Furazan and Oxadiazole Fused Systems: The synthesis of fused systems containing furazan and oxadiazole rings often involves the use of dinitro-furoxan derivatives as starting materials. For example, 3,4-bis(4′-nitrofurazan-3′-yl)furoxan (BNFF) is a powerful explosive that features a central furoxan ring linked to two furazan rings. researchgate.net The reactivity of the nitro groups in BNFF allows for their substitution by various nucleophiles, leading to the formation of new heterocyclic systems. researchgate.net

The reaction of BNFF with primary amines, ammonia, or hydrazine (B178648) can lead to the formation of 7R-substituted 7H-tris mdpi.comnih.govnih.govoxadiazolo[3,4-b:3′,4′-d:3″,4″-f]azepine 1-oxides, a novel tetracyclic system where three 1,2,5-oxadiazole rings are annelated to a central azepine ring. researchgate.net

Azepine Fused Systems: The synthesis of fused azepine derivatives can be achieved through various synthetic routes. A general method involves the intramolecular cyclopropanation of an α-imino Rh(II)-carbenoid, which leads to a transient intermediate that undergoes a 1-aza-Cope rearrangement to form the fused dihydroazepine. nih.gov While this method is general, its specific application to dinitro-furoxan precursors would require further investigation.

The reaction of 3,4-bis(4′-nitrofurazan-3′-yl)furoxan (BNFF) with bivalent nucleophiles like ethylenediamine (B42938) can lead to the formation of a tetracyclic system containing a 7-membered heterocyclic ring formed by the annelation of three 1,2,5-oxadiazole moieties. researchgate.net

| Fused Ring System | Starting Material | Key Reaction Type | Reference |

| Furazan-Furoxan-Furazan | 3-Amino-4-cyanofurazan | Cyclization and oxidation | researchgate.net |

| Tris mdpi.comnih.govnih.govoxadiazolo[3,4-b:3′,4′-d:3″,4″-f]azepine | 3,4-Bis(4′-nitrofurazan-3′-yl)furoxan (BNFF) | Nucleophilic substitution and cyclization | researchgate.net |

Design of Hybrid Structures with Other Energetic Frameworks

The strategic design of hybrid energetic materials involves integrating the 1,2,5-oxadiazole, 3,4-dinitro-, 2-oxide (Dinitro Furoxan) framework with other energetic heterocyclic rings. This approach aims to create novel compounds with a superior balance of properties, including high detonation performance, thermal stability, and acceptable sensitivity. The 1,2,5-oxadiazole (furazan) ring and its N-oxide variant (furoxan) are valuable building blocks due to their high heats of formation and good oxygen balance. frontiersin.orgnih.gov By linking them with other energetic frameworks like 1,2,4-oxadiazoles or 1,3,4-oxadiazoles, chemists can modulate and enhance the energetic characteristics of the resulting molecules. researchgate.netbit.edu.cn

A prominent strategy involves creating polynitro energetic compounds where a furazan or furoxan ring is bridged with other azoles. chemrxiv.org For instance, researchers have successfully designed and synthesized a molecule, 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide, which incorporates the furoxan ring with two 1,2,4-oxadiazole (B8745197) rings. chemrxiv.org This compound was synthesized using a straightforward method starting from 1,2,5-Oxadiazole-3,4-dicarboximidamide, N3,N4-dihydroxy-,2-oxide. chemrxiv.org The resulting hybrid structure exhibits a zero oxygen balance, which allows for optimal energy release during detonation. chemrxiv.org

Another successful approach has been the combination of 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones with the introduction of energetic moieties such as nitramino (-NHNO₂) or nitrate (B79036) ester (-ONO₂). frontiersin.orgnih.gov This research has yielded a family of energetic materials with promising properties. For example, [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate and its energetic salts were synthesized through cyclization, oxidation, hydrolysis, and nitration processes. frontiersin.orgnih.gov These hybrid compounds often demonstrate high densities, excellent detonation performance, and surprisingly low sensitivities. frontiersin.orgnih.gov The hydrazinium (B103819) salt of the aforementioned compound, in particular, shows superior energetic properties. nih.gov

Similarly, the fusion of 1,2,5-oxadiazole and 1,3,4-oxadiazole (B1194373) rings has been explored. The synthesis of 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate was achieved through the nitration of its amino precursor with 100% nitric acid. researchgate.net The resulting derivatives, which combine the energetic nitroamino group with the two different oxadiazole rings, show detonation performances comparable to that of RDX. researchgate.net

The research findings for these hybrid structures highlight the effectiveness of combining different energetic heterocyclic systems to produce advanced energetic materials.

Detailed Research Findings

| Compound Name | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Ref. |

| 3,4-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole 2-oxide | Not Specified | 8985 | 35.2 | Not Specified | Acceptable | chemrxiv.org |

| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 1.821 | 8822 | 35.1 | 40 | >360 | nih.gov |

| Anion of a high-density energetic salt from 1,2,4-oxadiazole and 1,2,5-oxadiazole precursors | 1.85 | 9046 | 37.4 | 14 | 160 | bit.edu.cn |

Research Perspectives and Advanced Applications of 1,2,5 Oxadiazole, 3,4 Dinitro , 2 Oxide

Role in the Design and Development of High-Energy-Density Materials

1,2,5-Oxadiazole, 3,4-dinitro-, 2-oxide, a type of dinitro-furoxan, belongs to a class of compounds that are pivotal in the ongoing development of high-energy-density materials (HEDMs). The furoxan ring, which is a 1,2,5-oxadiazole-2-oxide, is recognized as a potent explosophoric structure. rhhz.net It is frequently used as a structural building block in the synthesis of advanced energetic materials due to its high nitrogen and oxygen content, dense molecular structure, and significant positive enthalpy of formation. rhhz.netmdpi.comrsc.org The incorporation of the furoxan moiety into molecular designs is a key strategy for creating next-generation functional organic materials for various applications, including melt-cast explosives and propellants. rhhz.netrsc.orgcolab.ws

Rational Design Principles for Energetic Materials (e.g., Oxygen Balance, High Enthalpy of Formation)

The design of new energetic materials is guided by several key principles aimed at maximizing performance while maintaining safety and stability. Two of the most critical parameters are oxygen balance (OB) and enthalpy of formation (ΔHf).

Oxygen Balance (OB) is an index that indicates the degree to which an explosive can be completely oxidized, with the goal of maximizing energy release by converting elements like carbon and hydrogen into gaseous products like CO2 and H2O. researchgate.net Most conventional explosives have a negative oxygen balance, meaning they lack sufficient oxygen for complete combustion, which limits their maximum potential energy output. researchgate.net The furoxan ring is an attractive moiety for energetic materials because its high oxygen content (69.7%) and "latent nitro" structure effectively improve the oxygen balance of the resulting compound. mdpi.comrsc.org Achieving a zero or positive oxygen balance is a primary goal in the design of powerful explosives and highly-energetic oxidizers. researchgate.netresearchgate.netrsc.org

High Enthalpy of Formation (ΔHf) is another fundamental property that determines the energy output of an energetic material. researchgate.net A high positive enthalpy of formation indicates that a significant amount of energy is stored within the chemical bonds of the molecule, which is then released upon detonation. The furoxan ring itself has a high positive heat of formation (198.5 kJ mol⁻¹), making it an excellent building block for increasing the energy density of a compound. rhhz.netmdpi.comrsc.org The introduction of strained, nitrogen-rich heterocyclic rings is a common strategy to increase the ΔHf, thereby enhancing detonation performance. mdpi.com Theoretical and first-principles calculation methods are increasingly used to accurately predict the solid-phase enthalpy of formation for novel energetic material designs. researchgate.netbit.edu.cn

| Design Principle | Description | Importance in Energetic Materials |

| Oxygen Balance (OB) | A measure of the degree to which a compound can be oxidized. Zero OB implies perfect conversion to CO2, H2O, and N2. | Maximizes energy release during detonation; reduces harmful byproducts from incomplete combustion. researchgate.netchemrxiv.org |

| High Enthalpy of Formation (ΔHf) | The energy stored within the chemical bonds of a molecule. A high positive value is desirable. | Directly contributes to the total energy output and detonation properties of the material. rhhz.netmdpi.comresearchgate.net |

Structure-Performance Relationships in Dinitro-Furoxan Energetic Compounds

The performance of energetic materials derived from dinitro-furoxan is intrinsically linked to their molecular and crystal structures. Key relationships have been identified that connect structural features to detonation performance and sensitivity.

The planarity of the furoxan ring system and the potential for strong noncovalent interactions contribute to high crystal densities, a critical factor for achieving high detonation velocity and pressure. researchgate.net The arrangement of molecules in the crystal lattice, influenced by factors like intermolecular hydrogen bonds or other interactions, plays a significant role in determining both sensitivity and stability. researchgate.net

A crucial aspect of furoxan chemistry is N-oxide regioisomerism. researchgate.net Since the furoxan ring is asymmetric, two regioisomers can exist when substituents are different. rsc.org This isomerism is a powerful tool for fine-tuning the detonation performance and stability of furoxan-based energetic materials. researchgate.net Different N-oxide orientations within a molecule can lead to significant differences in properties, including density and detonation velocity. rhhz.net For example, studies on isomeric dinitrobi-1,2,5-oxadiazole structures have shown that while their thermal and impact sensitivities may be similar, their detonation performance can be modulated by their specific isomeric form. researchgate.net The supramolecular aggregation in the crystal, which can be influenced by regioisomerism, is also a factor in mechanical sensitivity. colab.ws

Strategies for Tuning Detonation Performance and Stability via Furoxan Incorporation

The furoxan ring is a versatile building block used in various strategies to create new HEDMs with tailored properties. The goal is often to balance high detonation performance with acceptable thermal stability and low sensitivity to impact and friction.

One effective strategy is the replacement of existing energetic groups, such as a nitro group or a furazan (B8792606) ring, with a furoxan moiety. Theoretical studies have shown that replacing a furazan ring with a furoxan ring can increase the crystal density by approximately 0.1 g/cm³ and the detonation velocity by around 700 m/s. rhhz.net Similarly, substituting a nitro group with a furoxan ring can lead to an increase in detonation velocity and stability. researchgate.netfrontiersin.org

Another prominent strategy involves the assembly of multiple furoxan units, either directly linked or connected through energetic bridges like azo (–N=N–) or azoxy (–N=N(O)–) groups. rhhz.netmdpi.com This approach can significantly enhance energetic properties. For instance, linear furoxan assemblies incorporating a nitrobifuroxan scaffold have been synthesized, yielding materials with high densities (1.88–1.95 g cm⁻³), high enthalpies of formation (1.6–2.4 kJ g⁻¹), and excellent detonation velocities (9.1–9.5 km s⁻¹). colab.ws

Combining the furoxan ring with other heterocyclic structures is also a widely explored avenue. Furoxan has been connected to various five-membered rings like isoxazole, 1,2,4-oxadiazole (B8745197), 1,3,4-oxadiazole (B1194373), triazoles, and tetrazoles, as well as fused-ring skeletons like the oxa- rsc.orgrsc.orgbicyclic structure, to create novel compounds with enhanced performance. mdpi.comnih.gov These hybrid structures aim to leverage the beneficial properties of each component to achieve a superior balance of energy and stability. mdpi.com

| Strategy | Example | Outcome |

| Ring Replacement | Replacing a furazan ring with a furoxan ring in a larger molecule. | Increased density and detonation velocity. rhhz.net |

| Multi-Furoxan Assembly | Linking multiple furoxan units with an azo bridge. | High density, high enthalpy of formation, and superior detonation performance. colab.ws |

| Hybridization | Combining a furoxan ring with an oxa- rsc.orgrsc.orgbicyclic structure. | Good detonation properties (comparable to RDX) with improved oxygen balance. mdpi.comnih.gov |

Furoxans as Nitric Oxide (NO) Donors in Chemical Systems

Beyond their application in energetic materials, furoxans (1,2,5-oxadiazole 2-oxides) are a well-established class of heterocyclic compounds capable of releasing nitric oxide (NO). rsc.orgiupac.orgresearchgate.net Nitric oxide is a critical physiological messenger involved in a vast range of biological processes, including vasodilation and inhibition of platelet aggregation. iupac.orgacs.org The ability of the furoxan system to act as an NO donor has led to significant interest in its potential pharmacological applications. researchgate.net

Furoxan derivatives are generally stable compounds that can be chemically triggered to release NO. iupac.org The release is typically not spontaneous but requires bioactivation, often under physiological conditions (37 °C, aqueous solution) in the presence of thiol cofactors such as cysteine or glutathione. rsc.orgiupac.org The specific substituents on the furoxan ring can modulate the rate and extent of NO release, making furoxans a flexible platform for designing NO-donating molecules with specific activity profiles. iupac.org

Photoinduced Nitric Oxide Release

While many furoxans release NO through chemical activation, a subset has been developed to release it upon exposure to light. This photoinduced release offers the potential for precise spatial and temporal control over NO delivery, a significant advantage for research and therapeutic applications. kobe-u.ac.jp

Certain 4-alkoxy and 4-fluoro furoxans have been identified as potent photoinduced NO donors. kobe-u.ac.jpresearchgate.net For example, 3-aryl 4-alkoxy furoxans show negligible NO release under ambient fluorescent light but release a significant amount when irradiated with UV light (λ = 300–400 nm). kobe-u.ac.jp This process is also often mediated by thiols. kobe-u.ac.jp The development of these light-sensitive furoxans is a challenging but important area of research, as NO is a short-lived molecule, and controlling its release is key to harnessing its biological effects. kobe-u.ac.jp

Mechanisms of NO Release from Furoxans

The precise mechanism of NO release from furoxans is complex and can vary depending on the specific furoxan derivative and the activators present. rsc.org However, a common and widely accepted pathway involves the interaction of the furoxan ring with thiol-containing compounds. iupac.orgnih.gov

A proposed general mechanism involves the nucleophilic attack of a thiol (like cysteine or glutathione) on the furoxan ring. rsc.orgnih.gov This interaction leads to the opening of the heterocyclic ring, forming an unstable intermediate. nih.gov Subsequent rearrangement and fragmentation of this intermediate result in the liberation of nitric oxide. rsc.orgiupac.org In some systems, the presence of other endogenous agents, such as ascorbate, can act synergistically with thiols to greatly enhance NO generation. nih.goved.ac.uk The reaction can also produce nitrosothiols as intermediates, which can then decompose to release NO. iupac.org While several mechanisms have been proposed, the process is still a subject of ongoing investigation to fully elucidate the intricate chemical steps involved. rsc.orgiupac.org

Synthetic Utility as Reactive Intermediates and Building Blocks in Organic Synthesis

This compound is a highly valuable precursor in the synthesis of various functionalized furoxan derivatives. Its utility stems from the high degree of activation of the furoxan ring by the two nitro groups, making it susceptible to nucleophilic substitution. This reactivity allows for the strategic replacement of a nitro group to introduce a wide array of functional groups, thereby generating novel molecules with tailored properties.

Research has demonstrated that DNFO serves as a foundational building block for a range of 4-functionally substituted 3-nitrofuroxans. researchgate.netresearchgate.net One of the nitro groups in the dinitrofuroxan structure is particularly labile and can be readily displaced by various nucleophiles. This selective reactivity is a key feature of its synthetic utility.

Nucleophilic Substitution Reactions:

The primary synthetic application of 3,4-dinitrofuroxan is in nucleophilic aromatic substitution (SNAr) reactions. A diverse set of nucleophiles can be employed to create a library of derivative compounds. For instance, reactions with amines, azides, and other nitrogen-based nucleophiles have been successfully carried out to produce novel energetic materials. researchgate.netbibliotekanauki.pl

The reaction of 3,4-bis(4′-nitrofurazan-3′-yl)furoxan (BNFF), a related complex furoxan, with sodium azide, for example, leads to the formation of 3,4-bis(4′-azidofurazano-3′-yl)furoxan, a compound considered for melt-pour explosive formulations. bibliotekanauki.pl This highlights the principle of using a nitro-substituted furoxan as a scaffold to introduce other energy-rich functional groups.

The reactivity of such systems is influenced by the strong electron-withdrawing effect of the condensed furoxan ring and the nitro groups, which facilitates the nucleophilic attack. mdpi.com

Table 1: Examples of Nucleophilic Substitution Products from Dinitrofuroxan Derivatives

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class Example |

| Azide Ion | Sodium Azide (NaN₃) | Azido (-N₃) | Azidofuroxans |

| Amines | Primary/Secondary Amines (RNH₂, R₂NH) | Amino (-NHR, -NR₂) | Aminofuroxans |

| Alkoxides | Sodium Methoxide (NaOCH₃) | Methoxy (-OCH₃) | Alkoxyfuroxans |

This table is generated based on the general reactivity of nitro-activated furoxans and related compounds.

The introduction of these functional groups not only modifies the energetic properties but can also be used to tune physical characteristics such as melting point and sensitivity, which is crucial for the practical application of energetic materials. nih.gov

Future Directions in Dinitro-Furoxan Research

The ongoing research into this compound and its derivatives is branching into several promising directions, driven by the quest for materials with superior performance and enhanced safety profiles.

Development of Advanced Energetic Materials:

A primary focus of future research will be the continued use of dinitrofuroxan as a building block for more complex, high-energy density materials (HEDMs). The strategy of linking furoxan rings to other energetic heterocycles like furazans, triazoles, or tetrazoles is expected to yield novel compounds with exceptional detonation performance. nih.govfrontiersin.org Theoretical studies suggest that incorporating furoxan moieties can significantly increase the density and detonation velocity of energetic compounds. nih.govfrontiersin.org The synthesis of poly-furoxan structures, where multiple furoxan rings are linked, is a particularly active area of exploration. rhhz.net

Green Chemistry and Safer Synthesis:

Future synthetic efforts will likely emphasize the development of greener and safer protocols for the synthesis of dinitrofuroxan and its derivatives. This includes exploring synthetic pathways that avoid hazardous reagents and minimize waste production, which is a growing trend in the field of energetic materials. nih.gov

Computational Chemistry and Material Design:

The role of computational chemistry in predicting the properties of yet-to-be-synthesized dinitro-furoxan derivatives is expected to expand. icm.edu.pl Density Functional Theory (DFT) and other computational methods are increasingly used to calculate key performance indicators such as density, heat of formation, detonation velocity, and pressure. icm.edu.pl These theoretical studies can guide synthetic efforts by identifying the most promising molecular targets, saving significant time and resources. Computational investigations also provide deeper insights into the structure-property relationships and reaction mechanisms of these compounds. mdpi.comicm.edu.pl

Exploration of Non-Energetic Applications:

While the primary interest in dinitro-furoxan is for energetic applications, the broader class of furoxans has shown potential in medicinal chemistry, largely due to their ability to act as nitric oxide (NO) donors. mdpi.com Although the high reactivity and energetic nature of DNFO itself may limit direct biological applications, its derivatives could be explored for such purposes. Future research could investigate the synthesis of novel, less sensitive derivatives with potential pharmacological activity.

Table 2: Summary of Future Research Directions

| Research Area | Key Objectives | Potential Impact |

| Advanced Energetic Materials | Synthesize novel poly-furoxan and hybrid heterocyclic compounds. | Creation of explosives and propellants with superior performance (e.g., higher power and density). |

| Green Synthesis | Develop safer, more efficient, and environmentally benign synthetic routes. | Reduced environmental impact and improved safety in the production of energetic materials. |

| Computational Design | Utilize theoretical calculations to predict properties and guide synthesis. | Accelerated discovery of new high-performance materials with desired characteristics. |

| Novel Applications | Investigate derivatives for potential use in fields outside of explosives, such as medicine. | Expansion of the utility of the furoxan chemical space into new technological and therapeutic areas. |

Q & A